1,1'-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene
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Overview
Description
1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene is a chemical compound with the molecular formula C₃₀H₂₈FeO₄P₂. It is a type of ferrocene derivative where the ferrocene core is substituted with bis(5-methyl-2-furanyl) phosphino groups. This compound is known for its unique properties and applications in various fields, including catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene typically involves the reaction of ferrocene with bis(5-methyl-2-furanyl) phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of phosphine derivatives .
Scientific Research Applications
1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene has several scientific research applications:
Catalysis: It is used as a ligand in various catalytic processes, including hydrogenation and cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical studies.
Mechanism of Action
The mechanism of action of 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bis(diphenylphosphino)ferrocene (dppf)
- 1,1’-Bis(diisopropylphosphino)ferrocene (dippf)
- 1,1’-Bis(dicyclohexylphosphino)ferrocene (dcpf)
- 1,1’-Bis(di-tert-butylphosphino)ferrocene (dtbpf)
Uniqueness
1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene is unique due to the presence of the bis(5-methyl-2-furanyl) phosphino groups, which impart distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable ligand in catalysis .
Properties
Molecular Formula |
C30H38FeO4P2 |
---|---|
Molecular Weight |
580.4 g/mol |
IUPAC Name |
cyclopentyl-bis(5-methylfuran-2-yl)phosphane;iron |
InChI |
InChI=1S/2C15H19O2P.Fe/c2*1-11-7-9-14(16-11)18(13-5-3-4-6-13)15-10-8-12(2)17-15;/h2*7-10,13H,3-6H2,1-2H3; |
InChI Key |
MSHGYKYOTXOANU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)P(C2CCCC2)C3=CC=C(O3)C.CC1=CC=C(O1)P(C2CCCC2)C3=CC=C(O3)C.[Fe] |
Origin of Product |
United States |
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